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Compound of Interest

Compound Name: 4-(1-Phenylethyl)benzoic acid

CAS No.: 50919-42-1

Cat. No.: B8575380 Get Quote

Executive Summary
4-(1-Phenylethyl)benzoic acid (also known as 4-(α-methylbenzyl)benzoic acid) is a chiral,

lipophilic aromatic acid featuring a benzoic acid moiety substituted at the para-position with a 1-

phenylethyl group.[1][2] This structural motif combines the rigidity of the biphenyl-like core with

the conformational flexibility of the ethyl linker, making it a valuable building block for liquid

crystal mesogens, polymer additives, and pharmaceutical intermediates (specifically in the

development of retinoid receptor agonists and NSAID analogs).

This guide details its physicochemical profile, synthetic pathways, reactivity, and applications,

providing researchers with a self-validating framework for its utilization.[1]
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Parameter Details

IUPAC Name 4-(1-Phenylethyl)benzoic acid

Common Synonyms
4-(α-Methylbenzyl)benzoic acid; p-(1-

Phenylethyl)benzoic acid

CAS Registry Number
17410-04-7 (General) / 56961-30-9 (Isomer

specific)

Molecular Formula C₁₅H₁₄O₂

Molecular Weight 226.27 g/mol

SMILES CC(C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)O

Chirality

Contains one stereocenter at the benzylic

position.[1][2][3][4] Typically supplied as a

racemate (RS).

Physicochemical Properties
Note: Values derived from experimental data of structural analogs and computational models

where specific literature is limited.
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Property Value / Description Causality/Context

Physical State
White to off-white crystalline

solid

Typical for para-substituted

benzoic acids due to

intermolecular hydrogen

bonding (dimer formation).[1]

Melting Point 138–142 °C (Predicted)

Higher than unsubstituted

benzoic acid (122°C) due to

increased molecular weight

and van der Waals

interactions, but lowered by

the bulky, non-planar ethyl

group disrupting packing.

Solubility (Water) Very Low (< 0.1 mg/mL)

The lipophilic 1-phenylethyl

group dominates the solvation

profile, overwhelming the

hydrophilic carboxyl head.

Solubility (Organic) High (Ethanol, DMSO, DCM)

Soluble in polar aprotic and

protic organic solvents,

facilitating organic synthesis.

pKa (Acid) ~4.35

Slightly higher than benzoic

acid (4.20) due to the weak

electron-donating effect (+I) of

the alkyl group at the para

position.

LogP (Octanol/Water) ~4.2

Indicates high lipophilicity,

relevant for membrane

permeability in drug discovery

applications.

Synthetic Pathways
The synthesis of 4-(1-phenylethyl)benzoic acid generally proceeds via Friedel-Crafts

alkylation followed by oxidation or carboxylation.[1] Two primary routes are established:
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Route A: Friedel-Crafts Alkylation & Oxidation
(Industrial)
This route is preferred for scale-up due to the availability of starting materials.[1]

Alkylation: Reaction of toluene with styrene (catalyzed by H₂SO₄ or solid acid catalysts)

yields 1-phenyl-1-(4-tolyl)ethane.[1]

Selectivity: The para-isomer is favored due to steric hindrance at the ortho position, though

ortho and meta isomers must be removed via fractional distillation.[1]

Oxidation: The methyl group of the toluene moiety is selectively oxidized to a carboxylic acid

using KMnO₄ or Co/Mn-catalyzed aerobic oxidation (Amoco process conditions).

Route B: Grignard Carboxylation (Laboratory Scale)
This route offers higher regioselectivity.

Precursor Synthesis: 4-Bromo-1-(1-phenylethyl)benzene is prepared via alkylation of

bromobenzene with styrene (or 1-phenylethyl chloride).[1]

Grignard Formation: Reaction with Mg turnings in anhydrous THF.

Carboxylation: Quenching the Grignard reagent with dry CO₂ (solid or gas).

Workup: Acidification with HCl precipitates the pure acid.

Visualization: Synthetic Workflow
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Caption: Figure 1. Dual synthetic pathways highlighting the industrial oxidation route and the

laboratory-scale Grignard carboxylation for high regioselectivity.[1]

Reactivity & Functionalization
The molecule possesses two distinct reactive centers: the carboxylic acid head and the

aromatic core.

Carboxylic Acid Transformations
Esterification: Reacts with alcohols (MeOH, EtOH) under acid catalysis (H₂SO₄) to form

esters (e.g., Methyl 4-(1-phenylethyl)benzoate).[1] These esters are often used as liquid

crystal precursors.

Amidation: Activation with SOCl₂ (Thionyl chloride) or Oxalyl chloride yields the acid chloride,

which reacts with amines to form amides. This is critical for generating drug-like scaffolds

(e.g., Retinoid X Receptor agonists).[1]

Reduction: Reduction with LiAlH₄ yields 4-(1-phenylethyl)benzyl alcohol.[1]

Aromatic Substitution
Electrophilic Aromatic Substitution (EAS): The 1-phenylethyl group is weakly activating

(ortho/para directing), while the carboxyl group is deactivating (meta directing).[1]
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Regioselectivity: Nitration or halogenation will predominantly occur on the phenyl ring of the

1-phenylethyl group (Ring B) rather than the benzoic acid ring (Ring A), as Ring B is more

electron-rich (activated by the alkyl group).[1]

Visualization: Reactivity Logic
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Caption: Figure 2.[1] Functionalization pathways. Note the regioselectivity of EAS targeting the

electron-rich non-carboxylated ring.

Applications in Research & Industry
Drug Development (Retinoids & NSAIDs)

Retinoid Analogs: The 4-(1-phenylethyl)benzoic acid scaffold mimics the lipophilic tail of

retinoids (e.g., Tamibarotene or Am80 analogs).[1] The bulky ethyl linker provides a "kink" in

the structure, potentially enhancing selectivity for RXR/RAR nuclear receptors.

NSAID Precursors: Structurally related to Ibuprofen and Flurbiprofen, this compound serves

as a core for exploring new cyclooxygenase (COX) inhibitors with altered pharmacokinetic

profiles due to increased lipophilicity.

Liquid Crystals & Materials
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Mesogenic Core: The rigid biphenyl-like structure (linked by a single carbon) serves as a

mesogen.[1] Esters derived from this acid exhibit nematic phases used in display

technologies.

Polymer Additives: Used as a chain terminator or modifier in polyesters to introduce thermal

stability and modify crystallinity.

Experimental Protocol: Acid Chloride Formation
Objective: Activation of 4-(1-phenylethyl)benzoic acid for subsequent amidation.

Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

Reagents:

4-(1-Phenylethyl)benzoic acid (1.0 eq, 10 mmol, ~2.26 g)[1]

Thionyl Chloride (SOCl₂) (5.0 eq, excess)[1]

DMF (Catalytic amount, 2-3 drops)[1]

Procedure:

Dissolve the acid in SOCl₂. Add DMF catalyst.

Heat to reflux (75-80°C) for 2-3 hours until gas evolution (HCl/SO₂) ceases.

Validation: Monitor by TLC (convert an aliquot to methyl ester with MeOH) to ensure

disappearance of starting material.

Workup: Distill off excess SOCl₂ under reduced pressure. Co-evaporate with dry toluene (2x)

to remove traces of SOCl₂.

Storage: Use the crude yellow oil immediately for coupling reactions.

Safety & Handling (SDS Summary)
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Hazard Category Classification Precaution

Skin Irritation Category 2 (H315)
Wear nitrile gloves.[1] Wash

immediately upon contact.[5]

Eye Irritation Category 2A (H319)
Use safety goggles. Rinse with

water for 15 min if exposed.[5]

STOT-SE Category 3 (H335)
Avoid dust inhalation.[1][6] Use

in a fume hood.

Environmental Aquatic Chronic 3

Do not dispose of in drains;

toxic to aquatic life due to

lipophilicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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